(Boc-Cys-OH)2

Catalog No.
S801897
CAS No.
10389-65-8
M.F
C16H28N2O8S2
M. Wt
440.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Boc-Cys-OH)2

CAS Number

10389-65-8

Product Name

(Boc-Cys-OH)2

IUPAC Name

(2R)-3-[[(2R)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C16H28N2O8S2

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C16H28N2O8S2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)/t9-,10-/m0/s1

InChI Key

MHDQAZHYHAOTKR-UWVGGRQHSA-N

SMILES

CC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O

Peptide Synthesis

(Boc-Cys-OH)2 is a valuable building block for the synthesis of peptides and proteins.

  • Cysteine protection

    The "Boc" (tert-Butyloxycarbonyl) group in (Boc-Cys-OH)2 serves as a protecting group for the cysteine's side chain amino group. This protection allows for selective manipulation of other parts of the peptide sequence during synthesis. Once the desired peptide is assembled, the Boc group can be removed under specific conditions to reveal the reactive amino group of cysteine, enabling further modifications or reactions.

  • Disulfide bond formation

    Cysteine residues play a crucial role in protein structure and function due to their ability to form disulfide bonds. (Boc-Cys-OH)2 can be incorporated into peptide sequences to introduce these essential disulfide bridges, contributing to the correct folding and stability of the final protein.

Other Applications

Beyond peptide synthesis, (Boc-Cys-OH)2 finds applications in other areas of scientific research, including:

  • Chemical biology

    Studies investigating the interactions between small molecules and biological systems may utilize (Boc-Cys-OH)2 to design and synthesize probes containing a cysteine residue for targeted protein labeling.

  • Material science

    (Boc-Cys-OH)2 can be used as a building block in the development of functional materials with specific properties, such as self-assembly or controlled release capabilities, due to the presence of the reactive cysteine group.

The compound (Boc-Cysteine-OH)2, also known as N,N'-di(tert-butoxycarbonyl)-L-cystine, is a derivative of cysteine, an important amino acid known for its thiol group. The chemical formula for this compound is C16H28N2O8S2C_{16}H_{28}N_{2}O_{8}S^{2}, with a molecular weight of approximately 440.53 g/mol. This compound features two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atoms of the cysteine residues, which are crucial for protecting the thiol side chain during various

(Boc-Cys-OH)2 does not have a direct mechanism of action as it's a building block for peptide synthesis. Its significance lies in providing a protected cystine unit that can be incorporated into peptides with controlled reactivity. The disulfide bond formed by the cystine unit can contribute to the overall structure and stability of the final peptide product [].

(Boc-Cys-OH)2 is likely to exhibit similar hazards as other Boc-protected amino acids:

  • Irritant: It may cause skin and eye irritation upon contact [].
  • Respiratory irritant: Inhalation of dust particles may irritate the respiratory tract [].
  • Potential allergen: Although not frequently reported, some individuals may develop allergic reactions upon exposure to Boc-protected amino acids.

(Boc-Cysteine-OH)2 can undergo several chemical transformations due to its functional groups. Notably, it can participate in:

  • Nucleophilic Substitution Reactions: The thiol group can react with electrophiles, allowing for the formation of disulfide bonds or thioether linkages.
  • Reduction Reactions: Under reducing conditions, the disulfide bond can be cleaved to regenerate free cysteine residues.
  • Peptide Coupling Reactions: The Boc protecting groups can be selectively removed to facilitate the coupling of cysteine into peptides, which is essential in peptide synthesis and protein engineering .

(Boc-Cysteine-OH)2 exhibits biological relevance primarily due to its role in peptide synthesis. Cysteine is known for its participation in the formation of disulfide bridges, which are critical for the structural integrity of proteins. The protection of cysteine residues using Boc groups prevents unwanted reactions during synthesis, thereby enhancing the yield and purity of biologically active peptides. Furthermore, derivatives of cysteine have been studied for their potential antioxidant properties and roles in cellular signaling .

The synthesis of (Boc-Cysteine-OH)2 typically involves the following steps:

  • Protection of Cysteine: Cysteine is reacted with tert-butoxycarbonyl chloride in the presence of a base (e.g., triethylamine) to form the Boc-protected cysteine.
  • Formation of Disulfide Linkage: Two equivalents of Boc-cysteine are combined under oxidizing conditions to form (Boc-Cysteine-OH)2.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels .

(Boc-Cysteine-OH)2 has several applications in biochemical research and pharmaceutical development:

  • Peptide Synthesis: It serves as a key intermediate in the synthesis of peptides and proteins where cysteine residues are required.
  • Chemical Biology: Used in studies involving protein modifications and conjugation reactions.
  • Drug Development: Its derivatives may have potential therapeutic applications due to their biological activities .

Interaction studies involving (Boc-Cysteine-OH)2 often focus on its reactivity with various electrophiles and its role in forming complexes with metal ions or other biomolecules. These studies are crucial for understanding how cysteine derivatives can influence protein structure and function through modifications such as disulfide bond formation or metal coordination.

Several compounds share structural similarities with (Boc-Cysteine-OH)2, particularly those involving cysteine derivatives or other amino acids with protective groups. Here are some notable examples:

Compound NameStructure/DescriptionUnique Features
Boc-AlanineA simple amino acid with a single Boc groupLacks thiol functionality
Boc-MethionineContains a thioether instead of a thiolImportant for methylation reactions
Boc-CystineA dimeric form of cysteine without protecting groupsForms disulfide bonds readily
Fmoc-CysteineAnother protective group variant used in peptide synthesisFmoc allows for different deprotection strategies

(Boc-Cysteine-OH)2 is unique due to its dual Boc protection which enhances stability during complex synthetic procedures while maintaining the ability to participate in redox reactions characteristic of cysteine .

XLogP3

1.6

Other CAS

10389-65-8

Dates

Modify: 2023-08-15

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